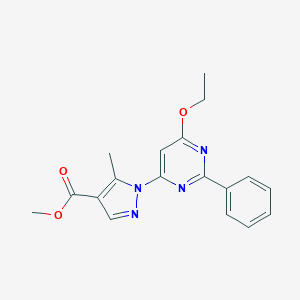![molecular formula C12H12N4O2S B287530 6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287530.png)
6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic organic compound with a molecular formula C12H12N4O2S. This compound has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用机制
The mechanism of action of 6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that the compound exhibits its biological activities by interacting with various molecular targets such as enzymes, receptors, and ion channels. For instance, the compound has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. The compound has also been shown to interact with GABA(A) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that 6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits various biochemical and physiological effects. The compound has been reported to exhibit antimicrobial activity against various bacterial and fungal strains. The compound has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, the compound has been reported to exhibit anti-inflammatory and anticonvulsant activities.
实验室实验的优点和局限性
One of the advantages of 6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential use as a building block for the synthesis of other biologically active compounds. Additionally, the compound exhibits various biological activities, making it a potential candidate for drug development. However, one of the limitations of the compound is its low solubility in water, which may pose challenges in its use in biological assays.
未来方向
There are several future directions for the research on 6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate the mechanism of action of the compound and its molecular targets. Another direction is to explore the potential use of the compound as a diagnostic tool for Alzheimer's disease. Additionally, further studies are needed to investigate the potential use of the compound in drug development. Finally, studies are needed to develop methods to improve the solubility of the compound in water, which may improve its use in biological assays.
Conclusion:
In conclusion, 6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic organic compound with potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. The compound exhibits various biological activities, making it a potential candidate for drug development. However, the compound's low solubility in water may pose challenges in its use in biological assays. Further research is needed to investigate the potential use of the compound in drug development and as a diagnostic tool for Alzheimer's disease.
合成方法
The synthesis of 6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported using various methods. One of the commonly used methods involves the reaction of 2,3-dimethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid and then reacting the resulting product with methyl isothiocyanate. Another method involves the reaction of 2,3-dimethoxybenzaldehyde with thiosemicarbazide in the presence of sodium acetate and then reacting the resulting product with chloroacetic acid and sodium hydroxide. The yield of the compound using these methods ranges from 60% to 85%.
科学研究应用
6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in scientific research. The compound has been reported to exhibit various biological activities such as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. The compound has also been studied for its potential use as a diagnostic tool for Alzheimer's disease. Additionally, the compound has been used as a building block for the synthesis of other biologically active compounds.
属性
产品名称 |
6-(2,3-Dimethoxyphenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
分子式 |
C12H12N4O2S |
分子量 |
276.32 g/mol |
IUPAC 名称 |
6-(2,3-dimethoxyphenyl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H12N4O2S/c1-7-13-14-12-16(7)15-11(19-12)8-5-4-6-9(17-2)10(8)18-3/h4-6H,1-3H3 |
InChI 键 |
CSCXIVGHTRDJHE-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=C(C(=CC=C3)OC)OC |
规范 SMILES |
CC1=NN=C2N1N=C(S2)C3=C(C(=CC=C3)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287447.png)
![1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone](/img/structure/B287450.png)
![Methyl 3-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287452.png)
![3-(3,5-dimethylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287453.png)
![3-[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B287454.png)

![1-[6-(3-methylphenoxy)pyrimidin-4-yl]-6,7-dihydro-5H-indazol-4-one](/img/structure/B287459.png)
![1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B287461.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carboxamide](/img/structure/B287463.png)
![5-Amino-1-[6-(2-methylphenoxy)pyrimidin-4-yl]pyrazole-4-carboxamide](/img/structure/B287464.png)
![ethyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287467.png)
![methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287468.png)
![5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287469.png)
![5-amino-3-ethyl-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287470.png)